Ganciclovir di-O-p-Methoxybenzoate
Description
Historical Context and Development
The development of Ganciclovir di-O-p-Methoxybenzoate emerged from the broader scientific endeavor to create improved prodrug formulations of ganciclovir, a nucleoside analogue that has demonstrated significant antiviral activity against herpes virus family members. The compound represents part of a systematic approach to synthesizing diester prodrugs that could potentially overcome the limitations associated with the parent ganciclovir molecule, particularly its poor oral bioavailability and limited tissue penetration. Research into ganciclovir prodrugs gained momentum following the recognition that ester derivatives could provide enhanced chemical stability and improved pharmacokinetic properties compared to the unmodified nucleoside.
The specific development of methoxybenzoate derivatives reflects the pharmaceutical industry's strategy to create compounds that could serve dual purposes: as research tools for understanding prodrug mechanisms and as potential therapeutic agents with improved characteristics. The incorporation of para-methoxybenzoate groups into the ganciclovir structure was designed to exploit the hydrolytic properties of ester bonds while providing enhanced lipophilicity that could facilitate cellular uptake and tissue distribution. This approach aligns with broader trends in antiviral drug development that seek to optimize the balance between stability, bioavailability, and therapeutic efficacy.
Chemical Structure and Molecular Characteristics
This compound possesses the molecular formula C25H25N5O8 with a molecular weight of 523.49 daltons. The compound's International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as 2-((2-amino-6-oxo-3,6-dihydro-9H-purin-9-yl)methoxy)propane-1,3-diyl bis(4-methoxybenzoate). The structural architecture of this molecule incorporates the core purine base of ganciclovir, featuring the characteristic 2-amino-6-oxo-purine ring system that is essential for antiviral activity.
The distinguishing structural feature of this compound lies in its dual esterification with para-methoxybenzoic acid moieties. These ester groups are attached to the hydroxyl functionalities of the propanediol side chain, creating a diester configuration that significantly alters the compound's physicochemical properties. The para-methoxy substituents on the benzoate rings contribute additional methoxy groups to the overall structure, enhancing the molecule's lipophilic character and potentially influencing its interaction with biological membranes.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C25H25N5O8 |
| Molecular Weight | 523.49 g/mol |
| Accurate Mass | 523.17 |
| SMILES Notation | NC(NC1=C2N=CN1COC(COC(C3=CC=C(OC)C=C3)=O)COC(C4=CC=C(OC)C=C4)=O)=NC2=O |
The structural complexity of this compound extends beyond simple esterification, incorporating multiple functional groups that contribute to its overall molecular behavior. The compound maintains the essential purine nitrogen atoms that are crucial for antiviral mechanism of action, while the ester linkages provide sites for potential hydrolytic cleavage that could regenerate the active ganciclovir molecule under appropriate biological conditions.
Classification as a Diester Prodrug of Ganciclovir
This compound functions as a diester prodrug, representing a class of pharmaceutical compounds designed to improve the delivery and bioavailability of active pharmaceutical ingredients through chemical modification. The prodrug approach involves the temporary masking of functional groups that may limit drug absorption or distribution, with the expectation that these protecting groups will be removed through metabolic processes to regenerate the active compound. In the case of this compound, both hydroxyl groups of the ganciclovir side chain are esterified with para-methoxybenzoic acid, creating a diester configuration that fundamentally alters the compound's properties.
The diester classification is significant because it indicates that the compound contains two ester linkages that must be hydrolyzed to regenerate the parent ganciclovir molecule. Research has demonstrated that diester prodrugs of ganciclovir can exhibit markedly different pharmacokinetic behaviors compared to their parent compounds, with variations in hydrolysis rates, tissue distribution, and overall bioavailability. The specific choice of para-methoxybenzoate as the esterifying group reflects considerations of both chemical stability and the potential for controlled hydrolysis under physiological conditions.
The prodrug strategy embodied by this compound addresses several limitations associated with ganciclovir itself, including poor aqueous solubility and limited oral bioavailability. Studies of similar diester prodrugs have shown that such modifications can result in enhanced lipophilicity, improved membrane permeation, and potentially superior tissue penetration compared to the unmodified nucleoside. The diester configuration also provides opportunities for controlled release of the active compound through sequential or simultaneous hydrolysis of the ester bonds.
Properties
Molecular Formula |
C₂₅H₂₅N₅O₈ |
|---|---|
Molecular Weight |
523.49 |
Synonyms |
2-((2-Amino-6-oxo-3H-purin-9(6H)-yl)methoxy)propane-1,3-diyl bis(4-Methoxybenzoate) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ganciclovir and Its Prodrug Derivatives
Ganciclovir itself requires phosphorylation by viral kinases (e.g., CMV UL97) to become active. Its triphosphate form inhibits viral DNA polymerase, with an intracellular half-life of ~12 hours, significantly longer than acyclovir (1–2 hours) . Esterification of ganciclovir’s hydroxyl groups generates prodrugs designed to enhance membrane permeability. Key derivatives include:
| Compound | Ester Type | Structural Modification | Potential Advantage |
|---|---|---|---|
| Ganciclovir | None | Parent compound | Established efficacy against CMV |
| Ganciclovir mono-O-acetate-D5 | Mono-ester (acetate) | Single acetate group + deuterium | Improved metabolic stability |
| Ganciclovir di-O-p-methoxybenzoate | Di-ester (p-methoxy) | Two aromatic esters | Enhanced lipophilicity and uptake |
The di-O-p-methoxybenzoate derivative’s aromatic ester groups likely increase lipid solubility, promoting passive diffusion across cell membranes.
Acyclovir and Analogues
Acyclovir, a structurally related guanine derivative, has lower phosphorylation efficiency in CMV-infected cells due to poor substrate recognition by viral kinases. Ganciclovir’s 3′-hydroxyl group enables superior incorporation into viral DNA, resulting in 10–100× greater potency against CMV . While acyclovir derivatives (e.g., valacyclovir) focus on oral bioavailability, ganciclovir prodrugs prioritize sustained intracellular activity.
Non-Nucleoside Antivirals
MLN4924, an NEDD8-activating enzyme (NAE) inhibitor, demonstrated superior efficacy to ganciclovir in reducing cytomegaloviral luciferase activity (in vitro), highlighting alternative antiviral mechanisms . However, ganciclovir derivatives remain critical for their specificity in targeting viral replication without broad cellular toxicity.
Key Research Findings
- Synergistic Effects : Combining ganciclovir with the LSD1 inhibitor OG-L002 reduced equine herpesvirus-1 (EHV-1) viral load in fetal kidney cells by 83% compared to ganciclovir alone (47% reduction). This synergy suggests independent mechanisms of action, warranting exploration for di-O-p-methoxybenzoate combinations .
- Metabolic Stability : Deuterated analogs (e.g., ganciclovir-D5) are used in research to track drug metabolism, though their clinical relevance remains unclear .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Ganciclovir di-O-p-Methoxybenzoate in laboratory settings?
- Methodological Answer : Researchers must adhere to OSHA Hazard Communication Standard (HCS) guidelines, including:
- Use of personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation controls: Local exhaust systems to avoid inhalation exposure .
- Storage: Locked cabinets away from food/water sources to prevent accidental ingestion .
- Emergency procedures: Immediate decontamination via water flushing for eye/skin exposure and medical consultation for inhalation/ingestion .
- Key Data :
| Hazard Classification (GHS) | Mutagenicity (Cat. 1B), Reproductive Toxicity (Cat. 1B) |
|---|---|
| Precautionary Codes | P201, P202, P280, P308+P313 |
Q. How should researchers design in vitro studies to evaluate the antiviral efficacy of this compound?
- Methodological Answer :
- Cell Lines : Use cytomegalovirus (CMV)-infected human foreskin fibroblasts (HFFs) for baseline activity assessment .
- Dosage Range : Test concentrations spanning 0.1–100 µM, accounting for solubility in DMSO/PBS mixtures .
- Controls : Include untreated cells, solvent-only controls, and positive controls (e.g., unmodified ganciclovir) .
- Outcome Metrics : Quantify viral load reduction via qPCR and plaque reduction assays .
Q. What methodologies are recommended for synthesizing and characterizing this compound derivatives?
- Methodological Answer :
- Synthesis : React ganciclovir with p-methoxybenzoyl chloride in anhydrous pyridine under nitrogen atmosphere, followed by purification via silica gel chromatography .
- Characterization :
Advanced Research Questions
Q. How can computational models improve pharmacokinetic (PK) predictions for this compound in renally impaired populations?
- Methodological Answer :
- PBPK Modeling : Use physiologically based pharmacokinetic (PBPK) software (e.g., Simcyp) to simulate renal clearance alterations. Incorporate glomerular filtration rate (GFR) and tubular secretion parameters from ganciclovir clinical data .
- Sensitivity Analysis : Test assumptions about renal secretion contributions (e.g., 30–70% of total clearance) to identify critical parameters .
- Validation : Compare simulated plasma concentrations with observed data from valganciclovir studies in CKD patients .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for Ganciclovir derivatives?
- Methodological Answer :
- PK/PD Bridging : Measure intracellular triphosphate levels (active metabolite) in target tissues (e.g., liver/kidney) using LC-MS/MS .
- Therapeutic Drug Monitoring (TDM) : Correlate plasma ganciclovir levels with viral load reduction in clinical cohorts to establish target thresholds .
- Species-Specific Metabolism : Compare metabolite profiles in human vs. animal models to adjust dosing regimens .
Q. How should researchers address discrepancies in reported toxicity profiles of Ganciclovir derivatives across studies?
- Methodological Answer :
- Study Replication : Standardize protocols (e.g., OECD Guidelines 471/473) for mutagenicity assays (Ames test, micronucleus) across labs .
- Dose-Response Analysis : Use Hill slope models to differentiate threshold effects from linear low-dose risks .
- Postnatal Evaluation : For prenatal toxicity studies, monitor offspring for delayed neurodevelopmental or reproductive effects (e.g., testis atrophy in rats) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
